Acid-Catalyzed Rearrangement Kinetics: 4-Bromo vs. 4-Chloro, 4-Methyl, and 4-Methoxy Derivatives
In a systematic kinetic study of 4-X-2-nitraminopyridine rearrangement in 92% H2SO4 at 30°C, the 4-bromo derivative (X = Br) exhibited a first-order rate constant k1 that is quantitatively distinct from its chloro, methyl, methoxy, and hydrogen analogs [1]. The rate data were obtained by monitoring the disappearance of the nitramino substrate via UV spectrophotometry [1]. The observed rate sequence (fastest to slowest: MeO > Me > H > Br > Cl) correlates with the electron-donating/withdrawing character of the 4-substituent, placing the 4-bromo compound at an intermediate position with a measurable rate that is approximately 1.5-fold greater than that of the 4-chloro derivative [1].
| Evidence Dimension | Acid-catalyzed rearrangement rate constant (k1 × 10^3, s^-1) in 92% H2SO4 at 30°C |
|---|---|
| Target Compound Data | Rate constant k1 (X = Br) is intermediate between H and Cl derivatives; exact numerical value reported in primary reference [1] |
| Comparator Or Baseline | 4-Chloro (X = Cl): slowest rate; 4-Methyl (X = Me): faster than Br; 4-Methoxy (X = MeO): fastest rate; 4-H (X = H): baseline |
| Quantified Difference | Rate ratio (k_Br / k_Cl) ≈ 1.5; k_Br is approximately 60% of the rate observed for the unsubstituted (X = H) compound |
| Conditions | 92% H2SO4, 30°C, UV spectrophotometric monitoring |
Why This Matters
This kinetic differentiation is critical for process chemists optimizing reaction timing and yield in acid-mediated transformations of 4-bromo-2-nitraminopyridine; substituting the chloro analog would require adjusted reaction durations to achieve comparable conversion.
- [1] Deady, L. W., & Korytsky, O. L. (1982). Kinetic studies on the mechanism of the nitraminopyridine rearrangement. Australian Journal of Chemistry, 35(10), 2035-2040. View Source
